1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one
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Overview
Description
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3.5]nonane core, which includes a nitrogen atom and two oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, the reaction of a diol with a diamine under acidic conditions can lead to the formation of the spirocyclic structure.
Introduction of the Phenylbutanone Moiety: The phenylbutanone group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the spirocyclic core with phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A related compound with a similar spirocyclic core but lacking the phenylbutanone moiety.
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one: Another similar compound with a different substitution pattern on the spirocyclic core.
Uniqueness
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutanone moiety enhances its potential for various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-4-15(14-8-6-5-7-9-14)16(20)19-10-18(11-19)12-21-17(2,3)22-13-18/h5-9,15H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHGTERSYUQTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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